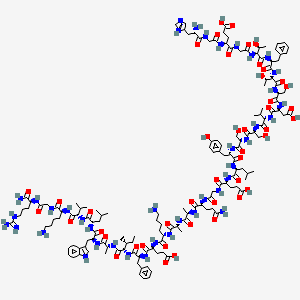
1-But-2-enyl-2-methylcyclopentene
概要
説明
1-But-2-enyl-2-methylcyclopentene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by a cyclopentene ring substituted with a butenyl group and a methyl group. Its unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-But-2-enyl-2-methylcyclopentene can be synthesized through several methods. One common approach involves the thermal reaction of cyclohexanol or cyclohexene to produce 1-methylcyclopentene, followed by further functionalization to introduce the butenyl group . Another method involves the cycloaddition of cyclopropyl ketones with alkenes, catalyzed by diboron compounds and pyridine, to form cyclopentane derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions: 1-But-2-enyl-2-methylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated cyclopentane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using halogens (e.g., Br₂, Cl₂) or nucleophilic substitution with reagents like sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides, diols, or ketones.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
科学的研究の応用
1-But-2-enyl-2-methylcyclopentene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-But-2-enyl-2-methylcyclopentene involves its interaction with molecular targets through its reactive double bonds. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bonds, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various chemical transformations and biological interactions .
類似化合物との比較
Cyclopentene: A simpler cycloalkene with a single double bond.
1-Methylcyclopentene: A cyclopentene derivative with a methyl group.
1-Butenylcyclopentane: A similar compound with a butenyl group but lacking the double bond in the ring.
Uniqueness: 1-But-2-enyl-2-methylcyclopentene is unique due to its combination of a butenyl group and a methyl group on the cyclopentene ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
1-but-2-enyl-2-methylcyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-3-4-7-10-8-5-6-9(10)2/h3-4H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQOZOBHIUEDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(CCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8022-96-6 | |
| Record name | Oils, jasmine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, jasmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8022-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of the primary fragrant component in jasmine oil?
A1: While jasmine oil is a complex mixture of various compounds, its characteristic aroma is primarily attributed to benzyl acetate, with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize jasmine oil?
A2: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently utilized to analyze the chemical composition of jasmine oil, identifying and quantifying its constituents. [, , ] Fourier transform infrared (FTIR) spectroscopy is also employed, especially when studying the encapsulation of jasmine oil, as it provides information about the interactions between the oil and encapsulating materials. [, ]
Q3: What are the common methods used for extracting jasmine oil, and what are their respective advantages and disadvantages?
A3: Several methods are used for extracting jasmine oil, each with its own set of advantages and disadvantages:
- Enfleurage: This traditional method involves absorbing the volatile compounds of jasmine flowers into a solid fat. While yielding a high-quality oil with an aroma closest to the natural flower, it is a labor-intensive and time-consuming process, making it less suitable for large-scale production. [, , ]
- Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (CO₂) as a solvent, offering a greener and more environmentally friendly approach. SFE results in a high-quality, solvent-free oil but requires specialized equipment and can be more expensive than traditional methods. [, ]
- Hydrodistillation: This method involves steam distillation of the flowers to extract the volatile oils. While it is a relatively simple and cost-effective method, the high temperatures involved can sometimes alter the delicate aroma of the oil. []
Q4: Are there any alternative technologies being explored for jasmine oil extraction?
A4: Yes, subcritical fluid extraction is being investigated as a potentially environmentally friendly and efficient method for jasmine oil extraction. This technology utilizes fluids below their critical temperature and pressure, offering a milder extraction process while maintaining high yield and quality. []
Q5: What are some potential applications of jasmine oil in agriculture?
A5: Research suggests that jasmine oil may have potential applications in agriculture, particularly in post-harvest preservation of fruits. Studies have demonstrated that dipping fruits in solutions containing jasmine oil, either alone or in combination with other natural extracts like green tea, can help maintain fruit quality during storage by reducing weight loss, decay, and preserving firmness and color. [, , ]
Q6: How does jasmine oil influence mood and brain activity according to scientific studies?
A6: Several studies have investigated the effects of jasmine oil inhalation on mood and brain activity. Findings suggest that inhaling jasmine oil can:
- Increase beta wave activity: This is associated with increased alertness and focus. []
- Enhance positive emotions: Participants reported increased feelings of well-being, activity, freshness, and romance. [, ]
- Reduce negative emotions: Jasmine oil inhalation was linked to decreased feelings of drowsiness and anxiety. [, ]
Q7: Has jasmine oil demonstrated any anticancer properties in laboratory settings?
A7: In vitro studies have shown that jasmine oil exhibits cytotoxic effects against certain human cancer cell lines, including skin, gastric, and brain cancer cells. While further research is needed to understand the mechanisms of action and potential for therapeutic use, these findings suggest possible avenues for future exploration. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)



![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
